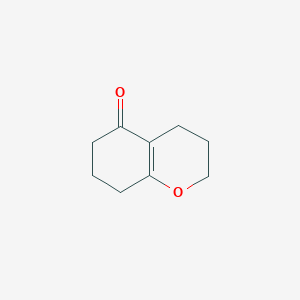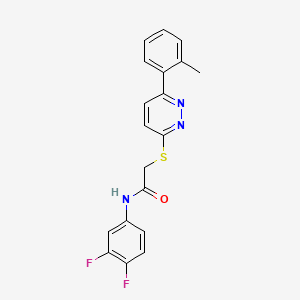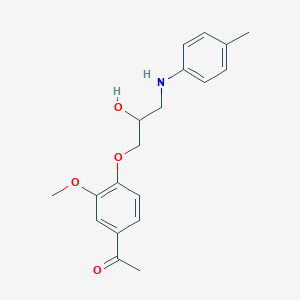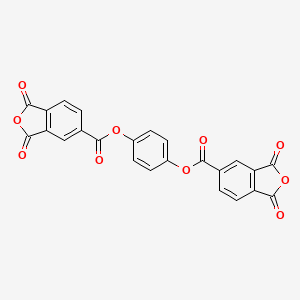![molecular formula C16H24N6O2 B2446386 3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-85-6](/img/structure/B2446386.png)
3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is complex, with a total of 40 bonds, including 24 non-H bonds, 9 multiple bonds, 4 double bonds, and 5 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Scientific Research Applications
Antitumor Activity and Biological Applications
- Antitumor Activity : Certain derivatives, like 2, 4, 7, 9-tetramethylpurino[7, 8-g]-6-azapteridine, have been identified for their potential antitumor activity against specific types of leukemia (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Materials Science and Chemistry
- Porous Materials : Research on triazine-based frameworks, such as the transformation of tetranitrile to a covalent triazine-based framework, has shown significant promise for high gas uptake capacities, which could be valuable in environmental applications (Bhunia, Vasylyeva, & Janiak, 2013).
- Polymer Chemistry : Triazine derivatives have been utilized in the synthesis of novel polymers. For example, the combination of ionic liquids and microwave irradiation has been used for polycondensation of triazolidine diones with diisocyanates, demonstrating an efficient, green protocol for creating new materials (Mallakpour & Rafiee, 2007).
Antimicrobial and Detoxification Applications
- Antimicrobial Cotton : N-Halamine-coated cotton, synthesized using derivatives like 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, has shown potential for antimicrobial and detoxification applications. This material can oxidize toxic substances and kill bacteria, suggesting potential use in healthcare and environmental cleanup (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Miscellaneous Applications
- Nanoporous Organic Polymers : Novel nanoporous organic polymers based on 1,3,5-triazine units have been developed, showcasing efficient and selective CO2 uptake, which is crucial for carbon capture and environmental sustainability (Xiong, Fu, Xiang, Yu, Guan, Wang, Du, Xiong, & Pan, 2014).
properties
IUPAC Name |
3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-6-7-8-9-21-15-17-13-12(22(15)11(3)10(2)18-21)14(23)20(5)16(24)19(13)4/h11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGZUBRUBFCLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2446304.png)

![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)


![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)


![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)
![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)
![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)
